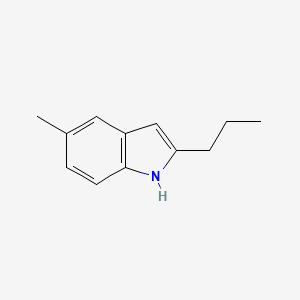
2,2-Dimethyl-2,3-dihydro-1-benzofuran-6-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid: is an organoboron compound that features a benzofuran ring substituted with a boronic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation to form the benzofuran ring . The boronic acid group can then be introduced via a borylation reaction using a suitable boron reagent under mild conditions .
Industrial Production Methods: Industrial production methods for (2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives.
Reduction: Reduction reactions can modify the boronic acid group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: (2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, (2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid is used in the synthesis of advanced materials, including polymers and dyes .
Wirkmechanismus
The mechanism of action of (2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. This process is often catalyzed by palladium complexes in cross-coupling reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Dibenzofuran: An analog with a second fused benzene ring.
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen.
Benzothiophene: An analog with a sulfur atom instead of oxygen.
Isobenzofuran: The isomer with oxygen in the adjacent position.
Uniqueness: (2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly valuable in specialized synthetic applications and research .
Eigenschaften
Molekularformel |
C10H13BO3 |
|---|---|
Molekulargewicht |
192.02 g/mol |
IUPAC-Name |
(2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-10(2)6-7-3-4-8(11(12)13)5-9(7)14-10/h3-5,12-13H,6H2,1-2H3 |
InChI-Schlüssel |
DDHYGHDRSUSCQH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(CC(O2)(C)C)C=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[3.5]nonan-7-yl methanesulfonate](/img/structure/B13851354.png)






![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)
![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)





